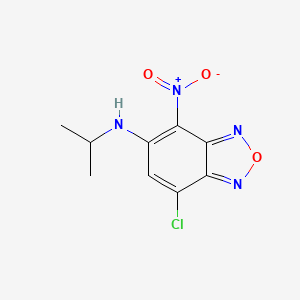
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
High-Performance Liquid Chromatography Analysis
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is used in the derivatization of amines and amino acids for High-Performance Liquid Chromatography (HPLC). This application is crucial for analyzing these compounds with improved sensitivity and specificity (Aboul-Enein, Elbashir, & Suliman, 2011).
Oxidation and Nitrosation Studies
The compound is involved in the study of oxidation and nitrosation reactions. For instance, it is used in the transformation of specific primary amines to nitroso-compounds (Nunno, Florio, & Todesco, 1970).
Mass Spectrometry Detection
It is also utilized in mass spectrometry for the detection of nitrobenzoxadiazole (NBD) derivatives, aiding in the analysis of amine and isocyanate derivatives (Hayen, Jachmann, Vogel, & Karst, 2003).
Chiral Separation of Amines and Alcohols
The compound plays a role in the chiral separation of amines and alcohols, especially in the field of chromatography, where it is used as a reagent for resolving enantiomers (Toyo’oka et al., 1994).
Structural Analysis of Fluorophores
It is significant in the structural analysis of fluorophores, particularly in understanding the photophysical behavior of various derivatives (Saha, 2002).
Fluorogenic Tagging of Carboxylic Acids
The compound is involved in the development of fluorogenic tagging reagents for carboxylic acids, enhancing the detection and analysis capabilities in liquid chromatography (Toyo’oka et al., 1991).
Enantiomeric Determination in Chromatography
It assists in the enantiomeric determination of amines using chiral fluorescent derivatization reagents, an important aspect in chromatographic separation (Al-Kindy et al., 1998).
Fluorescent Probe Development
The compound is crucial in the development of fluorescent probes, like for detecting hydrogen sulfide, which has applications in biological and chemical sensing (Wang, Lv, & Guo, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as fluorescent reagents for the detection of amino acids and low molecular weight amines .
Mode of Action
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as NBD-Cl, is a non-fluorescent compound that becomes highly fluorescent upon reaction with thiol or amino groups . This property allows it to interact with its targets (amino acids and amines) and produce a detectable change (fluorescence), which can be used for analysis .
Pharmacokinetics
It’s known that the compound is soluble in methanol, dimethylsulfoxide, dimethylformamide, and chloroform , which could influence its bioavailability.
Result of Action
The result of the action of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is the production of highly fluorescent derivatives when it reacts with thiol or amino groups . This fluorescence can be used to detect and analyze the presence of these groups in a sample.
Action Environment
The action, efficacy, and stability of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action can be influenced by the solvent environment.
properties
IUPAC Name |
7-chloro-4-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O3/c1-4(2)11-6-3-5(10)7-8(13-17-12-7)9(6)14(15)16/h3-4,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPCEQSSBDEKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2443116.png)


![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)


![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)
![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)




![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2443139.png)